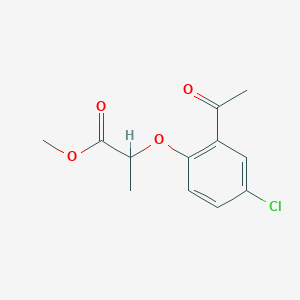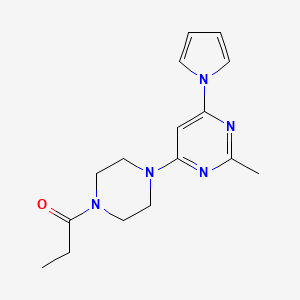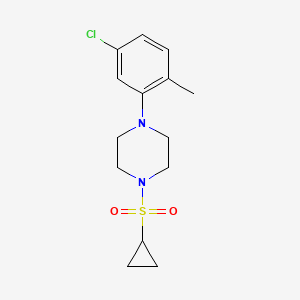
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which combines a tetrahydronaphthalene moiety with a tetrahydroquinoxalinone core.
Wirkmechanismus
Target of Action
The primary target of this compound is the Retinoic Acid Receptor (RAR) . RARs are a class of nuclear receptors that regulate gene expression. They play a crucial role in cellular growth, differentiation, and homeostasis .
Mode of Action
This compound acts as a selective RARα agonist . As an agonist, it binds to the RARα receptor and activates it. This activation leads to a series of changes in gene expression, which can influence various biological processes .
Biochemical Pathways
The activation of RARα by this compound can affect several biochemical pathways. These include pathways involved in cell growth, differentiation, and apoptosis . .
Result of Action
The activation of RARα by this compound can lead to various molecular and cellular effects. These may include changes in cell growth and differentiation, induction of apoptosis, and other effects depending on the specific cellular context . It’s also noted to have antineoplastic properties, indicating its potential use in cancer treatment .
Vorbereitungsmethoden
The synthesis of 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and an appropriate quinoxaline derivative.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride under reflux conditions. This intermediate is then reacted with the quinoxaline derivative in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline products.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline ring, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile: This compound has a similar tetrahydronaphthalene moiety but differs in the presence of a morpholine ring.
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid: This compound features a pentamethyl-substituted tetrahydronaphthalene moiety and a benzoic acid group.
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)piperazine-1-carbaldehyde: This compound contains a piperazine ring instead of a quinoxaline ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-12-21(17-8-4-3-7-16(17)20-18)19(23)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEJWHOERMTWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)



![2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2923706.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2923711.png)


![2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile](/img/structure/B2923714.png)
![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)


![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2923719.png)
